molecular formula C9H12N2O B2723423 2-(3-Methylphenyl)acetylhydrazine CAS No. 57676-53-6

2-(3-Methylphenyl)acetylhydrazine

Cat. No. B2723423
CAS RN: 57676-53-6
M. Wt: 164.208
InChI Key: XAMFYTPAVYBBBX-UHFFFAOYSA-N
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Description

“2-(3-Methylphenyl)acetylhydrazine” is a chemical compound . It is a versatile compound used in various scientific studies, offering immense potential for breakthrough research.


Synthesis Analysis

The synthesis of “2-(3-Methylphenyl)acetylhydrazine” could involve several methods. For instance, the cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis are some of the methods used in the synthesis of piperazine derivatives .


Molecular Structure Analysis

The molecular structure of “2-(3-Methylphenyl)acetylhydrazine” can be determined using various methods such as X-ray single crystal diffraction, IR, 1H NMR, and 13C NMR spectroscopic studies .


Chemical Reactions Analysis

The chemical reactions involving “2-(3-Methylphenyl)acetylhydrazine” could include the Wolff-Kishner Reduction, which is a general method for converting aldehydes and ketones into alkanes . Another reaction could be the reaction of N-acetylbenzamides with hydroxylamine hydrochloride, leading to the formation of 3-methyl-5-aryl-1,2,4-oxadiazole compounds .

Scientific Research Applications

properties

IUPAC Name

2-(3-methylphenyl)acetohydrazide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O/c1-7-3-2-4-8(5-7)6-9(12)11-10/h2-5H,6,10H2,1H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAMFYTPAVYBBBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CC(=O)NN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-Methylphenyl)acetylhydrazine

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